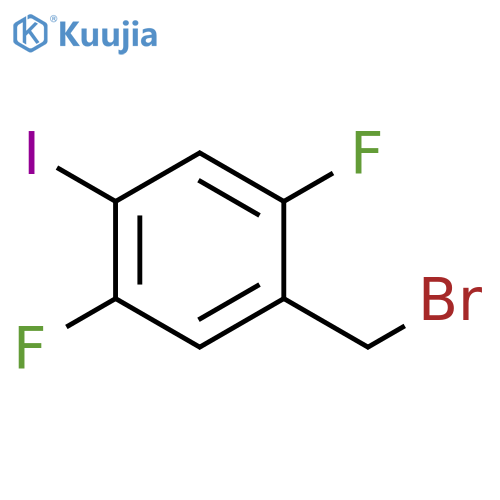Cas no 2090352-00-2 (Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)

2090352-00-2 structure
商品名:Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-
CAS番号:2090352-00-2
MF:C7H4BrF2I
メガワット:332.911940574646
CID:6329851
Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-
-
- インチ: 1S/C7H4BrF2I/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
- InChIKey: NXZKBDDSUKELSX-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)=CC(F)=C(I)C=C1F
じっけんとくせい
- 密度みつど: 2.228±0.06 g/cm3(Predicted)
- ふってん: 251.1±35.0 °C(Predicted)
Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC99467-1g |
2,5-Difluoro-4-iodobenzyl bromide |
2090352-00-2 | 1g |
£420.00 | 2025-02-22 | ||
| Apollo Scientific | PC99467-5g |
2,5-Difluoro-4-iodobenzyl bromide |
2090352-00-2 | 5g |
£1260.00 | 2025-02-22 |
Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
2090352-00-2 (Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-) 関連製品
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
